![molecular formula C15H15NO2 B1299142 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 345621-27-4](/img/structure/B1299142.png)
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.
Mode of Action
If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.
Biochemical Analysis
Biochemical Properties
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The interaction between this compound and acetylcholinesterase is characterized by the inhibition of the enzyme’s activity, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s ability to fit into the enzyme’s active site, thereby preventing the breakdown of acetylcholine . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods, particularly in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound in these compartments can affect its function, including its ability to modulate gene expression and cellular metabolism .
Preparation Methods
The synthesis of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include acridine derivatives.
Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be compared with other similar compounds, such as:
Acridine Derivatives: These compounds share a similar acridine core structure but differ in their functional groups and properties.
Tetrahydroacridine Compounds: These compounds have a similar tetrahydroacridine structure but may have different substituents at various positions.
Carboxylic Acid Derivatives: These compounds contain a carboxylic acid functional group but differ in their overall structure and reactivity.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJPSWHTFQIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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